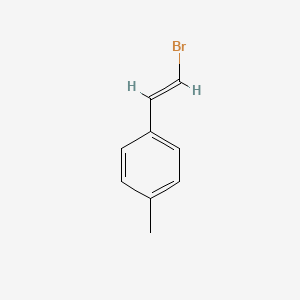
1-(2-Bromoethenyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Bromoethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-methylstyrene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of the styrene derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in a controlled environment with appropriate safety measures is crucial due to the reactive and hazardous nature of bromine.
化学反应分析
Types of Reactions
1-(2-Bromoethenyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of light or a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Substitution: 4-methylstyrene derivatives with different functional groups.
Addition: Dibromo derivatives or halogenated products.
Oxidation: 4-methylbenzoic acid or 4-methylbenzaldehyde.
科学研究应用
1-(2-Bromoethenyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Bromoethenyl)-4-methylbenzene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
相似化合物的比较
1-(2-Bromoethenyl)-4-methylbenzene can be compared with other similar compounds such as:
4-Methylstyrene: Lacks the bromine atom and has different reactivity.
β-Bromostyrene: Similar structure but without the methyl group on the benzene ring.
4-Methyl-α-bromostyrene: Bromine atom is attached to the α-position instead of the β-position.
属性
分子式 |
C9H9Br |
|---|---|
分子量 |
197.07 g/mol |
IUPAC 名称 |
1-[(E)-2-bromoethenyl]-4-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-8-2-4-9(5-3-8)6-7-10/h2-7H,1H3/b7-6+ |
InChI 键 |
VDQOXWRCEPPGRE-VOTSOKGWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/Br |
规范 SMILES |
CC1=CC=C(C=C1)C=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyl[1-(2,4-difluorophenyl)ethyl]amine](/img/structure/B15272326.png)
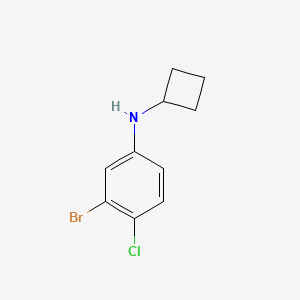

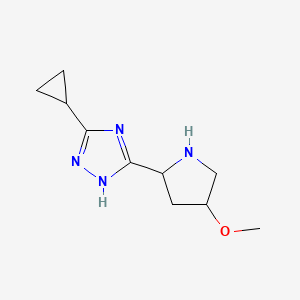
![7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15272355.png)
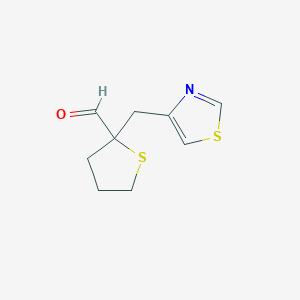
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)
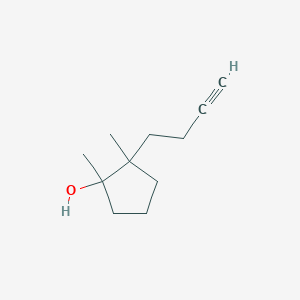
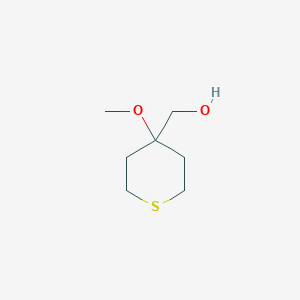
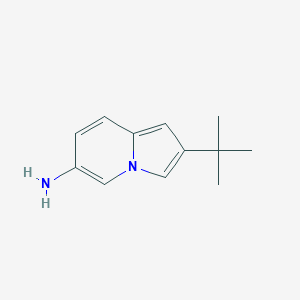
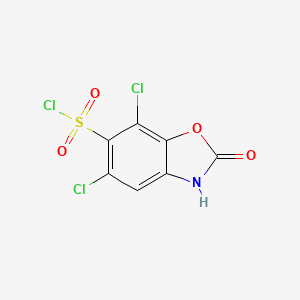
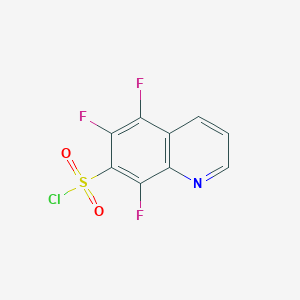
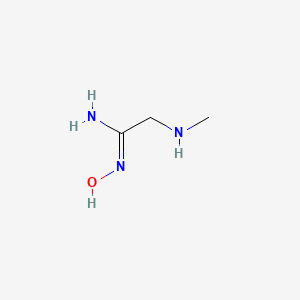
amine](/img/structure/B15272421.png)
